3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride
CAS No.: 2866335-28-4
Cat. No.: VC12005042
Molecular Formula: C7H7ClN4O2
Molecular Weight: 214.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866335-28-4 |
|---|---|
| Molecular Formula | C7H7ClN4O2 |
| Molecular Weight | 214.61 g/mol |
| IUPAC Name | 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H6N4O2.ClH/c8-6-5-3(7(12)13)1-9-2-4(5)10-11-6;/h1-2H,(H,12,13)(H3,8,10,11);1H |
| Standard InChI Key | XPKQPTNEVDMYPP-UHFFFAOYSA-N |
| SMILES | C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl |
| Canonical SMILES | C1=C(C2=C(C=N1)NN=C2N)C(=O)O.Cl |
Introduction
3-Amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are notable for their diverse biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances the solubility and stability of the molecule, making it suitable for pharmaceutical formulations.
Synthesis
The synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride typically involves:
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Formation of the Pyrazole Ring: Starting with hydrazines and diketones or β-keto esters, the pyrazole ring is constructed via cyclization reactions.
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Functionalization of Pyridine Core: The pyridine ring is modified to introduce amino and carboxylic acid groups at specific positions.
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Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to improve its solubility and stability.
Biological Activity
Pyrazolopyridine derivatives exhibit a wide range of biological activities, including:
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Antiviral Properties: Compounds structurally related to this molecule have shown potential in targeting viral RNA polymerases .
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Antimalarial Activity: Pyrazolopyridine sulfonamides have been explored for their ability to inhibit carbonic anhydrases critical for malaria parasites .
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Antifungal Potential: Similar derivatives have demonstrated efficacy against fungal pathogens like Candida albicans .
The amino and carboxylic acid functional groups enhance interactions with biological targets through hydrogen bonding and electrostatic interactions.
Applications
This compound's unique structure makes it valuable in:
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Drug Discovery: As a scaffold for designing enzyme inhibitors or receptor modulators.
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Medicinal Chemistry: For developing treatments against infectious diseases or cancer.
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Synthetic Intermediates: Used in creating more complex heterocyclic systems.
Research Findings and Data
Recent studies on related compounds provide insights into their synthesis and activity:
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